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MRPS28p protein

mitoribosome evolution ribosomal protein engineering cross-kingdom complementation

The compound designated MRPS28p protein (CAS 134215-01-3) corresponds to the mitochondrial ribosomal protein S28, a nuclear-encoded structural constituent of the mitochondrial small ribosomal subunit (mt-SSU/28S). In humans, the MRPS28 gene encodes the bS1m protein, a 187-amino-acid polypeptide with a mature mass of approximately 17.6 kDa after cleavage of the N-terminal mitochondrial targeting signal.

Molecular Formula C7H8O3
Molecular Weight 0
CAS No. 134215-01-3
Cat. No. B1177433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRPS28p protein
CAS134215-01-3
SynonymsMRPS28p protein
Molecular FormulaC7H8O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRPS28p Protein (CAS 134215-01-3): Mitochondrial Ribosomal Small Subunit Component for OXPHOS Research & Procurement


The compound designated MRPS28p protein (CAS 134215-01-3) corresponds to the mitochondrial ribosomal protein S28, a nuclear-encoded structural constituent of the mitochondrial small ribosomal subunit (mt-SSU/28S) [1]. In humans, the MRPS28 gene encodes the bS1m protein, a 187-amino-acid polypeptide with a mature mass of approximately 17.6 kDa after cleavage of the N-terminal mitochondrial targeting signal [2]. The protein is located at the mRNA exit channel of the mitoribosome and is essential for mitochondrial translation of the 13 mtDNA-encoded OXPHOS polypeptides [3]. Pathogenic biallelic variants in MRPS28 cause Combined Oxidative Phosphorylation Deficiency 47 (COXPD47; OMIM #618958), an autosomal recessive multisystemic mitochondrial disorder [4]. Notably, the CAS registry entry for this compound on several vendor databases lists a molecular formula of C7H8O3, which is inconsistent with a polypeptide; users should verify product identity via UniProt accession Q9Y2Q9 or NCBI Gene ID 28957 when procuring research-grade MRPS28 protein [1].

Why MRPS28p Protein Cannot Be Substituted by Other Mitoribosomal Proteins or Bacterial Homologs


MRPS28p occupies a structurally and functionally non-redundant niche that precludes simple substitution by other mitochondrial ribosomal proteins or its bacterial sequence homolog. Unlike the bacterial ribosomal protein S15 of Escherichia coli, with which MRPS28p shares a region of homology spanning residues 150–238, the mature mitochondrial protein possesses unique N-terminal and C-terminal extensions of 117 and 48 amino acids respectively that are essential for respiratory growth and cannot be functionally replaced by the bacterial counterpart alone [1][2]. Within the mitoribosome, each MRP protein has a unique and essential role—the Mrp genes are not descended from a single ancestral gene and exhibit distinct structural and functional properties that prevent interchangeability [3]. Critically, patient-derived fibroblasts harboring biallelic MRPS28 loss-of-function mutations exhibit impaired mitoribosomal assembly that can be rescued only by expression of wild-type MRPS28, not by endogenous paralogs or other mitoribosomal subunits, confirming that functional complementation is strictly gene-specific [4].

MRPS28p Protein Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


Unique N-Terminal and C-Terminal Domain Extensions Distinguish MRPS28p from Its Bacterial Homolog E. coli S15

Yeast MRPS28p is structurally differentiated from its closest bacterial homolog, Escherichia coli ribosomal protein S15, by possessing unique N-terminal and C-terminal sequence extensions that are absent from the bacterial protein. Relative to the region of homology that spans the entire length of E. coli S15, mature MRPS28p is extended by 117 amino acids at its amino terminus and 48 amino acids at its carboxyl terminus [1]. The S15-like domain of MRPS28p alone can only inefficiently complement a cold-sensitive E. coli S15 mutation, whereas the full-length protein or co-expression of the N-terminal domain with the S15-like domain enhances complementation and supports robust growth at nonpermissive temperatures [2]. Both domains are individually essential for respiratory growth in yeast mitochondria, and neither domain alone is sufficient for function [3].

mitoribosome evolution ribosomal protein engineering cross-kingdom complementation

Quantitative Rescue of OXPHOS Complex Activities by Wild-Type MRPS28 in Patient-Derived Fibroblasts

Patient fibroblasts harboring compound heterozygous MRPS28 mutations (c.356A>G, p.Lys119Arg missense + intragenic deletion c.214_395del) exhibit significantly reduced activities of multiple mitochondrial respiratory chain complexes. Measured residual activities relative to reference ranges are: Complex I at 40% (8.0 vs. 8.8–30.8 nmol/min/mg NPC/CS), Complex III at 50% (21.1 vs. 22.2–62.2 nmol/min/mg NPC/CS), Complex IV at 31% (7.1 vs. 11.5–34.5 nmol/min/mg NPC/CS), Complex II at 23% (5.4 vs. 12.0–35.0 nmol/min/mg NPC/CS), and Complex II+III at 17% (1.3 vs. 2.6–12.0 nmol/min/mg NPC/CS) [1]. Expression of wild-type MRPS28 via lentiviral transduction restored mitoribosomal assembly, mitochondrial translation, and OXPHOS biogenesis in these patient cells, directly demonstrating that the mutant phenotype is specifically attributable to loss of MRPS28 function and reversible only by the wild-type protein [2].

OXPHOS deficiency COXPD47 mitochondrial translation rescue functional complementation assay

MRPS28 (bS1m) Occupies a Unique Structural Position at the mRNA Exit Channel Distinct from Other mt-SSU Proteins

Within the assembled human mitochondrial small ribosomal subunit (mt-SSU/28S), the bS1m protein encoded by MRPS28 occupies a structurally defined position at the mRNA exit channel, a location that is distinct from other disease-linked mt-SSU proteins such as MRPS2 (involved in mRNA recruitment) and MRPS34 (required for mt-SSU stability) [1]. This topological specialization means that loss of MRPS28 function produces a unique molecular signature: decreased abundance of assembled mt-SSU, decreased 12S rRNA levels, and impaired mitochondrial translation, without necessarily affecting the stability of other individual MRP proteins [2]. In contrast, MRPS34 mutations primarily destabilize the entire small subunit and reduce 12S rRNA stability, while MRPS2 mutations affect mRNA recruitment and interaction with MRPS5 [3].

mitoribosome cryo-EM structure mRNA exit channel ribosomal protein topology translation regulation

MRPS28 Protein Exhibits High Cross-Species Sequence Conservation with 72.5% Mouse-Human Amino Acid Identity

Human MRPS28 shares 72.5% amino acid identity with its mouse ortholog (Mrps28), a level of sequence conservation that supports cross-species experimental utility [1]. Orthologs have been identified in rat, Drosophila melanogaster, and C. elegans, but notably not in yeast or E. coli for the mammalian protein—the yeast MRPS28p (S. cerevisiae) was independently characterized and shares only limited homology confined to the S15-like domain [2]. The human protein contains 187 amino acids (Koc et al., 2001) or 188 amino acids (O'Brien et al., 2000) with a calculated molecular mass of 20.8 kDa, maturing to 17.6 kDa after cleavage of the 28-amino-acid N-terminal mitochondrial localization signal [1]. This is substantially smaller than the yeast MRPS28p (~28 kDa), reflecting evolutionary divergence in domain architecture between fungal and mammalian mitoribosomes.

ortholog validation preclinical model selection evolutionary conservation antibody cross-reactivity

Mitoribosome Compositional Uniqueness: 75% Protein Content as a Class-Defining Feature for MRPS28-Containing Complexes

Mammalian mitochondrial ribosomes exhibit an estimated 75% protein to 25% rRNA composition by mass, a ratio that is the reverse of prokaryotic ribosomes where rRNA dominates. This compositional inversion is a defining biochemical property of the mitoribosomal class to which MRPS28 belongs [1]. Additionally, mammalian mitoribosomes lack a 5S rRNA, another distinguishing feature from bacterial ribosomes [2]. Among the approximately 30 distinct proteins of the small 28S subunit, MRPS28 (bS1m) belongs to the bacterial ribosomal protein bS1 family, yet sequence divergence among mitoribosomal proteins across species prevents easy recognition by sequence homology alone [1]. This biochemical context means that the functional integrity of MRPS28 must be evaluated within the protein-rich mitoribosomal environment, where protein-protein and protein-rRNA interactions differ fundamentally from those in bacterial systems.

mitoribosome biochemistry protein-to-rRNA ratio ribosome evolution organellar translation

MRPS28p Protein Procurement Application Scenarios: From OXPHOS Disease Modeling to Mitoribosome Structural Biology


Combined Oxidative Phosphorylation Deficiency 47 (COXPD47) Disease Modeling and Functional Rescue Studies

Wild-type MRPS28 protein is the essential reagent for lentiviral or plasmid-based rescue experiments in patient-derived fibroblast models of COXPD47. As demonstrated by Pulman et al. (2019), expression of wild-type MRPS28 restores mitoribosomal assembly, mitochondrial translation, and OXPHOS biogenesis in cells harboring biallelic MRPS28 mutations, providing the gold-standard functional complementation assay for validating pathogenicity of novel MRPS28 variants [1]. Procurement of sequence-verified, full-length human MRPS28 cDNA or recombinant protein (UniProt Q9Y2Q9) with validated mitochondrial targeting competence is critical for this application.

Mitoribosome Cryo-EM Structural Studies Requiring Homogeneous bS1m (MRPS28) Protein

Structural biology studies of the human mitochondrial ribosome require purified, correctly folded bS1m protein for in vitro reconstitution of the small 28S subunit. MRPS28 occupies the mRNA exit channel—a position critical for understanding mitochondrial translation regulation [1]. The unique domain architecture of MRPS28, with its mitochondria-specific extensions absent from bacterial S15, necessitates the use of authentic mammalian MRPS28 rather than bacterial homologs for cryo-EM studies aiming to resolve the mRNA exit path at near-atomic resolution. Procurement specifications should include endotoxin-free recombinant protein with confirmed solubility and proper folding (e.g., CD spectroscopy validation).

Mitochondrial Translation Assay Development and OXPHOS Drug Screening Platforms

MRPS28 protein serves as a critical positive control and target antigen in mitochondrial translation assays using [35S]-methionine pulse-labeling in cultured cells or isolated mitochondria. The quantitative data establishing that MRPS28 loss reduces Complex I activity to 40%, Complex III to 50%, and Complex IV to 31% of normal provides a validated benchmark for screening small-molecule correctors or gene therapy vectors aimed at restoring mitochondrial translation [1]. Procurement of validated anti-MRPS28 antibodies with demonstrated specificity for the mature 17.6 kDa form (not the precursor) is essential for Western blot-based quantification in these assays.

Cross-Species Preclinical Validation Using Conserved MRPS28 Orthologs

The 72.5% amino acid identity between human and mouse MRPS28 supports the use of rodent models for preclinical studies of MRPS28-related mitochondrial disease [1]. Researchers procuring MRPS28 protein or expression constructs should verify species-specific sequence identity when transitioning between human cell-based assays and in vivo mouse models. For antibody-based detection across species, procurement of antibodies validated against both human and mouse MRPS28 (e.g., those raised against conserved epitopes) is recommended to ensure consistent detection in cross-species experimental workflows.

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